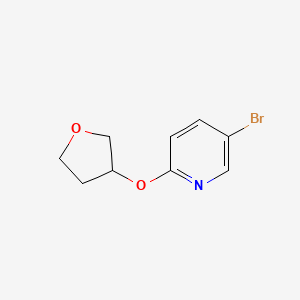

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Description

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its CAS registry number is 494771-98-1, and it is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydrofuran-3-yloxy group at the 2-position . The tetrahydrofuran (THF) moiety introduces stereoelectronic effects and moderate lipophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUIXVLMQRHUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619994 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-98-1 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of Tetrahydrofuran-3-yloxy Group: The tetrahydrofuran-3-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and organic electronic devices.

Chemical Biology: It serves as a probe in studying biological pathways and interactions, particularly those involving pyridine-containing molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Effects: Ether vs. Ring Size: The tetrahydropyran-4-yloxy group in 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine provides a six-membered ether ring, which may confer greater conformational flexibility compared to the five-membered THF ring.

Positional Isomerism: In 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine , bromine is at the 3-position instead of 4.

Lipophilicity and Solubility :

- The polyether chain in 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine increases molecular weight and hydrophilicity, likely improving aqueous solubility compared to the THF-substituted analogue.

- The 4-methoxybenzyloxy group in 5-Bromo-2-(4-methoxybenzyloxy)pyridine introduces aromaticity and polarity, balancing lipophilicity for membrane permeability in drug design.

Halogenated Pyridines with Alternative Functional Groups

- 3-Bromo-5-Methoxypyridine (C₆H₆BrNO, MW 188.02) : A simpler analogue with a methoxy group, offering reduced steric hindrance for nucleophilic substitution reactions.

- 5-Bromo-2-chloro-3-fluoropyridine (C₅H₂BrClFN, MW 225.43) : Trihalogenation enhances electrophilicity, making it reactive in metal-catalyzed couplings.

Biological Activity

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. It features a pyridine ring substituted with a bromine atom and a tetrahydrofuran-3-yloxy group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique structure imparts specific chemical properties that may enhance its biological activity, particularly through halogen bonding and increased binding affinity due to the tetrahydrofuran moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory responses.

- Receptor Modulation : It can act as a modulator for receptors involved in neurological functions, potentially influencing signaling pathways that are critical for maintaining homeostasis.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Pharmaceutical Development : It serves as a building block for synthesizing novel pharmaceuticals targeting neurological and inflammatory diseases.

- Chemical Biology : The compound is utilized as a probe to study biological pathways involving pyridine derivatives, aiding in the understanding of complex biological interactions.

- Material Science : Beyond medicinal applications, it is also explored for use in advanced materials and organic electronic devices.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of ALK5 :

A study identified derivatives similar to this compound that inhibited ALK5 (activin-like kinase 5), a receptor involved in tumor growth. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of related pyridine derivatives on ovarian cancer cells, revealing moderate cytotoxicity while sparing healthy cardiac cells. This selectivity is crucial for developing targeted cancer therapies . -

Pharmacokinetic Studies :

Research indicated that compounds similar to this compound exhibited good bioavailability in animal models, suggesting potential for therapeutic use without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.